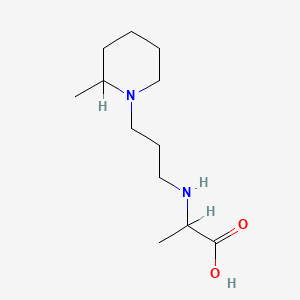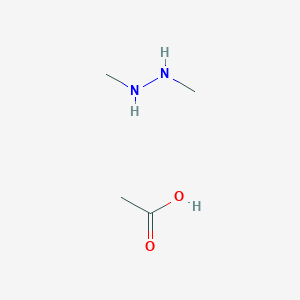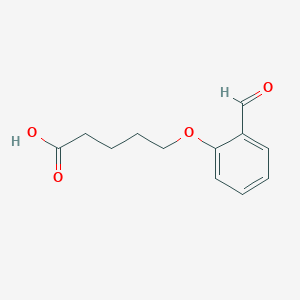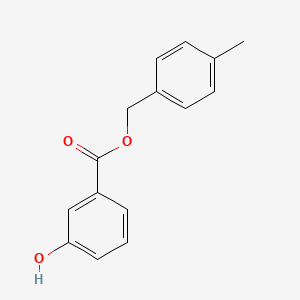
4-(Hexa-1,3-diyn-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexa-1,3-diyn-1-yl)morpholine is a chemical compound with the molecular formula C₁₀H₁₃NO. It features a morpholine ring substituted with a hexa-1,3-diyn-1-yl group. Morpholine derivatives are known for their wide range of applications in medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexa-1,3-diyn-1-yl)morpholine typically involves the reaction of morpholine with hexa-1,3-diyne under specific conditions. One common method involves the use of a coupling reaction, where morpholine is reacted with a diynyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexa-1,3-diyn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(Hexa-1,3-diyn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 4-(Hexa-1,3-diyn-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The diynyl group may also interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound with a simpler structure.
4-(1-Cyclohexen-1-yl)morpholine: A derivative with a cyclohexenyl group instead of a diynyl group.
N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom.
Uniqueness
4-(Hexa-1,3-diyn-1-yl)morpholine is unique due to the presence of the diynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
90235-42-0 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-hexa-1,3-diynylmorpholine |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-5-6-11-7-9-12-10-8-11/h2,7-10H2,1H3 |
Clave InChI |
CERBCIFHPLQANH-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC#CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
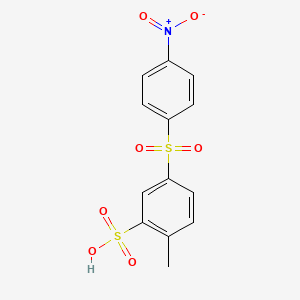

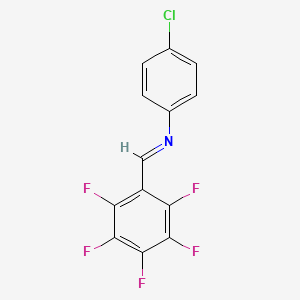

![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
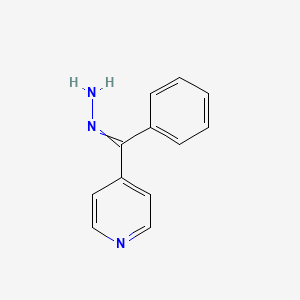
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
